molecular formula C16H20N2O3 B2831089 N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide CAS No. 1423898-50-3

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2831089
CAS RN: 1423898-50-3
M. Wt: 288.347
InChI Key: UQLZIMPIUPZTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide, commonly known as COMT inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Scientific Research Applications

COMT inhibitor has been widely studied for its potential applications in the treatment of various diseases, including Parkinson's disease, schizophrenia, and chronic pain. In Parkinson's disease, COMT inhibitor is used in combination with levodopa to increase its bioavailability and reduce its side effects. In schizophrenia, COMT inhibitor is used to modulate the activity of dopamine, a neurotransmitter that is implicated in the development of the disease. In chronic pain, COMT inhibitor is used to reduce the levels of catecholamines, which are involved in the transmission of pain signals.

Mechanism Of Action

COMT inhibitor works by inhibiting the activity of catechol-O-methyltransferase (COMT), an enzyme that is involved in the metabolism of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, COMT inhibitor increases the levels of these neurotransmitters in the brain, which can have beneficial effects on various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of COMT inhibitor are complex and depend on the specific disease being treated. In Parkinson's disease, COMT inhibitor increases the bioavailability of levodopa, which is converted into dopamine in the brain. This leads to an increase in dopamine levels, which can improve the symptoms of the disease, such as tremors and rigidity. In schizophrenia, COMT inhibitor modulates the activity of dopamine, which is believed to be involved in the development of the disease. In chronic pain, COMT inhibitor reduces the levels of catecholamines, which are involved in the transmission of pain signals.

Advantages And Limitations For Lab Experiments

One of the main advantages of COMT inhibitor for lab experiments is its specificity for COMT, which allows researchers to selectively modulate the activity of this enzyme without affecting other pathways. Another advantage is its well-established synthesis method, which allows for easy and reproducible production of the compound. However, one limitation of COMT inhibitor is its potential toxicity, which can limit its use in certain experiments.

Future Directions

For the study of COMT inhibitor include the development of more potent and selective inhibitors, investigation of its role in other diseases, and exploration of its use in combination with other drugs.

Synthesis Methods

The synthesis of COMT inhibitor involves the reaction of 2-(2-methoxy-5-methylphenyl)acetic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 4-cyanooxan-4-ylamine to obtain the final product. The synthesis of COMT inhibitor has been extensively studied, and several modifications to the procedure have been proposed to improve its yield and purity.

properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-3-4-14(20-2)13(9-12)10-15(19)18-16(11-17)5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZIMPIUPZTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=O)NC2(CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanooxan-4-yl)-2-(2-methoxy-5-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.